

rac-4-Hydroxy Propranolol-d7 Hydrochloride

physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac-4-Hydroxy Propranolol-d7*
Hydrochloride

Cat. No.: *B602720*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **rac-4-Hydroxy Propranolol-d7 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **rac-4-Hydroxy Propranolol-d7 Hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the metabolic pathway associated with the parent compound.

Core Physical and Chemical Properties

rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterated form of 4-Hydroxy Propranolol, which is an active metabolite of the beta-blocker Propranolol.^{[1][2][3]} The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.

Identity and Structure

- Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)^[2]

- CAS Number: 1219804-03-1[4]
- Alternate CAS Numbers: Free base: 1219908-86-7[4]

Quantitative Physical Data

The following table summarizes the key physical properties of **rac-4-Hydroxy Propranolol-d7 Hydrochloride**.

Property	Value	References
Molecular Formula	C ₁₆ H ₁₅ D ₇ ClNO ₃	[5]
Molecular Weight	318.85 g/mol	[1][2][5]
Melting Point	>75°C (with decomposition)	[1]
Appearance	Pale Red to Light Brown Solid	[1][2]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1]
Stability	Hygroscopic	[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the deuterated compound are not publicly detailed, the following outlines standard methodologies used in the pharmaceutical industry for determining the physical properties of active pharmaceutical ingredients (APIs) and their analogs.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[5]

- Method: The capillary method is a widely accepted technique.[5][6]
- Procedure:

- A small, finely powdered amount of the dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[\[7\]](#)
- The capillary tube is placed in a calibrated melting point apparatus.[\[6\]](#)[\[8\]](#)
- The sample is heated at a controlled rate, typically starting at a temperature 5°C below the expected melting point and then ramping at approximately 1°C per minute.[\[7\]](#)
- The temperature range from the onset of melting (the point at which the substance begins to collapse) to the completion of melting (the clear point) is recorded.[\[7\]](#)
- Instrumentation: Modern automated melting point apparatuses or traditional Thiele tubes can be used.[\[8\]](#)

Determination of Solubility

Solubility is a critical parameter for formulation development and biopharmaceutical classification.

- Method: The shake-flask method is considered the gold standard for determining equilibrium solubility.[\[9\]](#)[\[10\]](#)
- Procedure:
 - An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer solutions, organic solvents) in a flask.[\[9\]](#)
 - The resulting suspension is agitated at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is reached.[\[11\]](#) This can take 24 hours or more.
 - The solid and liquid phases are then separated by centrifugation or filtration.[\[10\]](#)
 - The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-spectrophotometry.[\[12\]](#)
- Considerations: For ionizable compounds, solubility should be determined as a function of pH across a relevant physiological range (e.g., pH 1.2 to 6.8).[\[11\]](#)

Assessment of Appearance

The appearance of a compound is a basic but important quality control parameter.

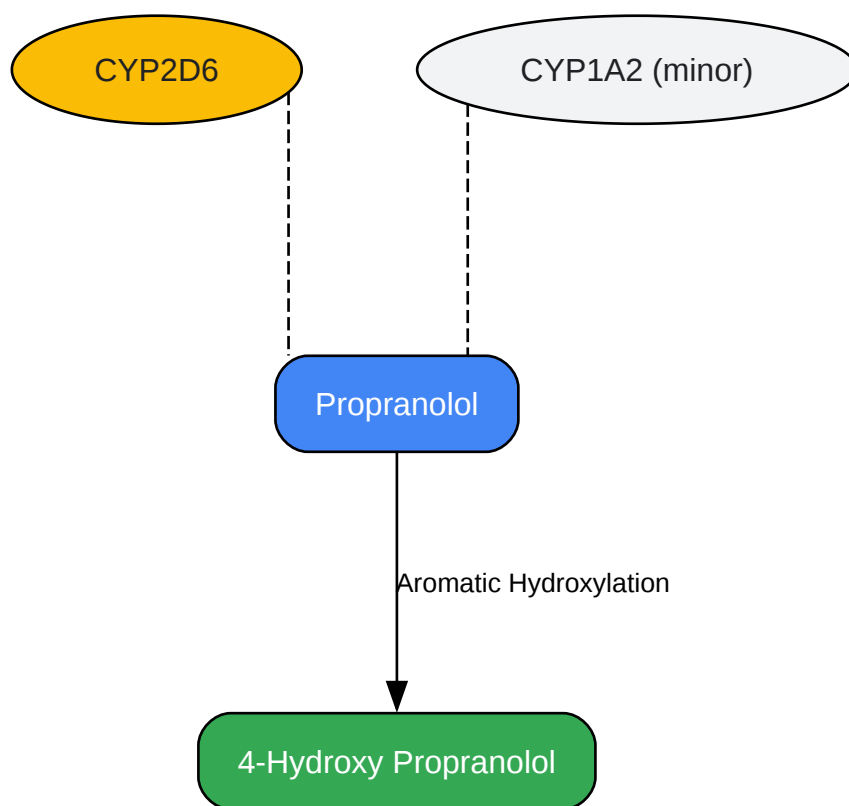
- Method: Visual inspection is the standard method.[\[13\]](#)
- Procedure:
 - A small amount of the sample is placed in a suitable container, such as a vial.
 - The sample is observed under controlled lighting conditions against both a black and a white background to assess its color, form (e.g., crystalline, amorphous), and the presence of any visible particles.[\[14\]](#)[\[15\]](#)
 - The observations are recorded in a standardized manner.

Metabolic Pathway of the Parent Compound

rac-4-Hydroxy Propranolol-d7 Hydrochloride is the deuterated analog of a major metabolite of Propranolol. The metabolic pathway from Propranolol to 4-Hydroxy Propranolol is a critical aspect of its pharmacology.

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation.[\[2\]](#) The formation of 4-Hydroxypropranolol occurs via aromatic hydroxylation.[\[1\]](#) This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[\[2\]](#)[\[16\]](#) 4-Hydroxypropranolol is also pharmacologically active.[\[1\]](#)

Below is a diagram illustrating the primary metabolic conversion of Propranolol to 4-Hydroxy Propranolol.



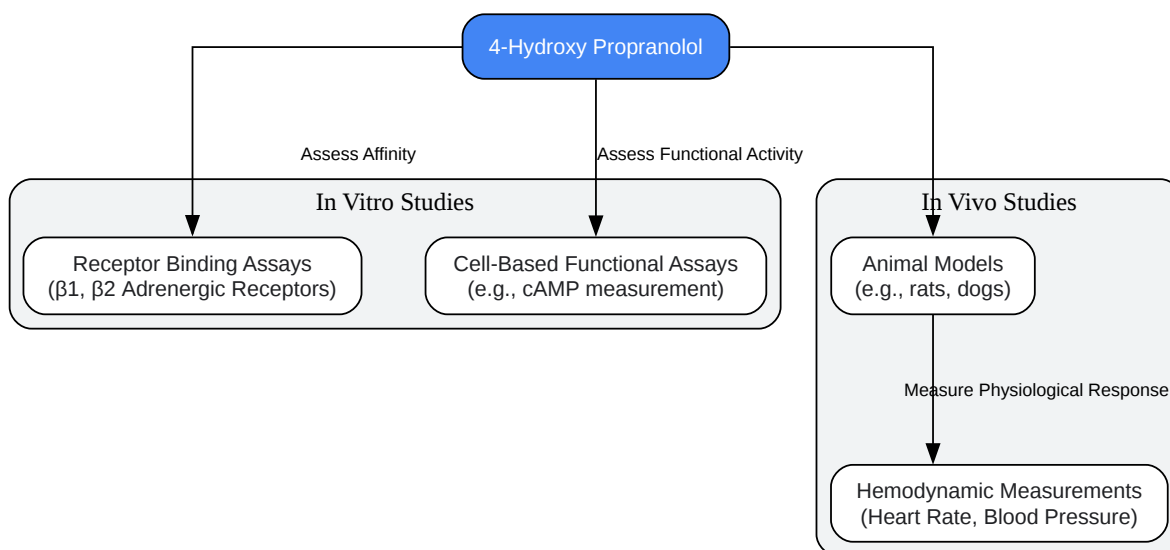
[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Propranolol to 4-Hydroxy Propranolol.

Signaling Pathways and Pharmacological Relevance

Propranolol, the parent compound, is a non-selective beta-adrenergic receptor antagonist. Its metabolite, 4-Hydroxypropranolol, is also a potent beta-adrenoceptor blocking agent, with a potency comparable to Propranolol itself.^[17] It has been shown to antagonize the effects of isoprenaline on heart rate and blood pressure.^[17] Additionally, 4-Hydroxypropranolol exhibits intrinsic sympathomimetic activity and membrane-stabilizing properties.^[17]

The experimental workflow for investigating the pharmacological activity of such compounds often involves in vivo or in vitro models to assess their effects on beta-adrenergic signaling.



[Click to download full resolution via product page](#)

Caption: General workflow for pharmacological characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. Visual Inspection for Particulate and Defects [pharmuni.com]
- 14. nist.gov [nist.gov]
- 15. usp.org [usp.org]
- 16. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [rac-4-Hydroxy Propranolol-d7 Hydrochloride physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602720#rac-4-hydroxy-propranolol-d7-hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com